molecular formula C24H27N5O3 B2686068 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide CAS No. 902929-63-9

3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide

Cat. No. B2686068
CAS RN: 902929-63-9
M. Wt: 433.512
InChI Key:
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Description

3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Structural Modifications

Reactions of Anthranilamide with Isocyanates
One of the foundational aspects of research involves the synthesis of quinazolinone and triazoloquinazolinone derivatives. Chern et al. (1988) demonstrated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate, highlighting a method that could be applicable for derivatives of triazoloquinazolinone (Chern et al., 1988).

Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, testing their antioxidant and anticancer activities. They found that some derivatives exhibited significant activity, indicating the potential for triazoloquinazolinone derivatives in therapeutic applications (Tumosienė et al., 2020).

Glycosylation and Molecular Modifications
Saleh and Abdel-megeed (2003) explored the glycosylation of triazoloquinazolinone derivatives, demonstrating how these modifications can influence the compound's properties and potential applications in medicinal chemistry (Saleh & Abdel-megeed, 2003).

Potential Biological Activities

Antimicrobial and Anticancer Properties
Research by Özyanik et al. (2012) into quinoline derivatives containing an azole nucleus suggested that structural analogs of triazoloquinazolinones could possess antimicrobial properties, which could be relevant for developing new antimicrobial agents (Özyanik et al., 2012).

Tubulin Polymerization Inhibitors
Driowya et al. (2016) synthesized a series of triazoloquinazolinone-based compounds, evaluating them as tubulin polymerization inhibitors and vascular disrupting agents. Their work indicates the potential for these compounds in cancer treatment, particularly due to their selective inhibitory effects on cancer cell growth and vascular disruption (Driowya et al., 2016).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16(2)15-28-23(31)19-9-4-5-10-20(19)29-21(26-27-24(28)29)11-12-22(30)25-14-17-7-6-8-18(13-17)32-3/h4-10,13,16H,11-12,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWQVWIOCTHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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